molecular formula C23H17N5O4 B6551925 5-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1040671-55-3

5-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B6551925
CAS No.: 1040671-55-3
M. Wt: 427.4 g/mol
InChI Key: ONHICQUGSXTEMJ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzodioxole, an oxadiazole, and a pyrazolo[1,5-a]pyrazinone. Benzodioxoles are aromatic compounds that contain a benzene ring fused to a dioxole . Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . Pyrazolo[1,5-a]pyrazinones are tricyclic compounds containing a pyrazole ring fused to a pyrazinone ring .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings. The benzodioxole and oxadiazole rings are likely to contribute to the compound’s aromaticity, which could influence its chemical properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzodioxole could increase the compound’s lipophilicity, potentially affecting its solubility and permeability .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, some benzodioxole-containing compounds are used as synthetic cathinones, which are stimulants .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the presence of multiple heterocycles, it could be of interest in the development of pharmaceuticals or materials science .

Properties

IUPAC Name

5-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N5O4/c1-14-2-4-15(5-3-14)17-11-18-23(29)27(8-9-28(18)25-17)12-21-24-22(26-32-21)16-6-7-19-20(10-16)31-13-30-19/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHICQUGSXTEMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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